Basicity Modulation at the Piperidine Nitrogen – 3‑Methyl vs. Unsubstituted Piperidine
The 3‑methyl substituent reduces the basicity of the piperidine nitrogen relative to unsubstituted piperidine. [1][2] This shift alters the fraction of neutral vs. protonated species at physiological pH, which can influence passive membrane permeability and lysosomal trapping in CNS and intracellular targets.
| Evidence Dimension | Piperidine nitrogen pKa (conjugate acid) |
|---|---|
| Target Compound Data | 3‑Methylpiperidine pKa ≈ 10.66 |
| Comparator Or Baseline | Piperidine pKa ≈ 11.22 |
| Quantified Difference | ΔpKa ≈ 0.56 units (lower basicity for 3‑methyl analog) |
| Conditions | Aqueous solution, 25 °C; data curated in PubChem from primary literature [1][2] |
Why This Matters
For CNS-targeting projects, a decrease in basicity of 0.5 log units can reduce P‑glycoprotein recognition and improve brain penetration, favoring the 3‑methyl analog over unsubstituted piperidine counterparts when CNS exposure is required.
- [1] PubChem. Compound Summary for CID 12208: 3-Methylpiperidine. National Center for Biotechnology Information, Bethesda, MD. View Source
- [2] PubChem. Compound Summary for CID 8082: Piperidine. National Center for Biotechnology Information, Bethesda, MD. View Source
